Chemical structure of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl
Chemical structure of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl
Abstract
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine hydrochloride is a substituted thiophene derivative of significant interest to the fields of medicinal chemistry and organic synthesis. As a secondary amine, it serves as a versatile building block for the construction of more complex molecular architectures with potential biological activity. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical and spectroscopic properties, a detailed, field-proven methodology for its synthesis via reductive amination, and a discussion of its potential applications based on structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and novel material development.
Introduction
Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, frequently incorporated into the core structures of pharmaceuticals and functional materials. The thiophene ring is considered a bioisostere of the benzene ring and can modulate a compound's pharmacokinetic and pharmacodynamic properties. The specific compound, N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl (CAS Number: 860710-37-8), combines the thiophene scaffold with a secondary aminomethyl group, a common pharmacophore.[1][2] This structural arrangement makes it a valuable intermediate for synthesizing molecules targeting a range of biological pathways, particularly within the central nervous system.[3] This guide synthesizes available data on its precursors and analogous compounds to provide a robust scientific framework for its study and utilization.
Chemical Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and analytical signatures.
Molecular Structure
The molecule consists of a thiophene ring substituted at the 2-position with a methylaminomethyl group and at the 3-position with a methyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Caption: .
Physicochemical Data
The key identifiers and properties of the target compound are summarized below.
| Property | Value | Reference |
| CAS Number | 860710-37-8 | [1][2] |
| Molecular Formula | C₇H₁₂ClNS | [1] |
| Molecular Weight | 177.70 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | [3] |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and final product confirmation.
2.3.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The hydrochloride form will result in a broad signal for the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Notes |
| Thiophene-H (C4-H) | ~7.0-7.2 | Doublet (d) | 1H | Coupled to C5-H. |
| Thiophene-H (C5-H) | ~6.8-7.0 | Doublet (d) | 1H | Coupled to C4-H. |
| Methylene (-CH₂-) | ~4.0-4.3 | Singlet (s) or broad singlet | 2H | Adjacent to the electron-withdrawing thiophene ring and the ammonium group, causing a downfield shift.[4] |
| N-Methyl (-N-CH₃) | ~2.5-2.8 | Singlet (s) or broad singlet | 3H | A characteristic sharp singlet for N-methyl groups, slightly deshielded by the nitrogen.[5] |
| Thiophene-Methyl (-C-CH₃) | ~2.2-2.4 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Amine Protons (-N⁺H₂-) | ~9.0-10.0 | Broad Singlet (br s) | 2H | Highly deshielded and broadened due to proton exchange and quadrupolar effects of the nitrogen atom. |
2.3.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, providing a signal for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| Thiophene C (quaternary, C2) | ~138-142 | Carbon bearing the aminomethyl group. |
| Thiophene C (quaternary, C3) | ~135-138 | Carbon bearing the methyl group. |
| Thiophene C (CH, C4) | ~128-132 | Aromatic CH carbon. |
| Thiophene C (CH, C5) | ~124-127 | Aromatic CH carbon. |
| Methylene (-CH₂-) | ~45-50 | Aliphatic carbon adjacent to nitrogen and the thiophene ring.[4] |
| N-Methyl (-N-CH₃) | ~30-35 | Aliphatic carbon of the N-methyl group. |
| Thiophene-Methyl (-C-CH₃) | ~13-16 | Aliphatic carbon of the thiophene-methyl group. |
Note: NMR predictions are based on computational models and analysis of similar structures.[6][7][8] Actual experimental values may vary based on solvent and other conditions.
2.3.3 Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups. As a secondary amine hydrochloride, the spectrum will be dominated by the N⁺-H stretching and bending vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description and Notes |
| N⁺-H₂ Stretch | 2700-3000 (broad) | A very broad and strong absorption envelope, characteristic of ammonium salts. This often overlaps with C-H stretching bands.[9][10] |
| C-H Stretch (Aromatic/Alkene) | 3050-3150 | Stretching vibrations of the C-H bonds on the thiophene ring. |
| C-H Stretch (Aliphatic) | 2850-2980 | Stretching vibrations of the methyl and methylene C-H bonds. These will likely appear as shoulders on the broad N⁺-H₂ band.[9] |
| N⁺-H₂ Bend | 1560-1620 | A medium to strong band characteristic of secondary amine salts.[9] This is a key diagnostic peak. |
| C=C Stretch (Thiophene Ring) | 1400-1550 | Aromatic ring stretching vibrations. |
| C-S Stretch | 600-800 | Characteristic thiophene ring vibration. |
2.3.4 Mass Spectrometry (MS)
In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular ion of the free base.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 142.07 | This corresponds to the protonated free base (C₇H₁₁NS + H⁺). High-resolution mass spectrometry would confirm the elemental composition.[11] |
| Fragment Ion | 126.04 | Corresponds to the loss of the methyl group from the nitrogen (α-cleavage), a common fragmentation pathway for amines. |
Synthesis and Purification
The most logical and efficient synthesis of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl is via a one-pot reductive amination of the corresponding aldehyde precursor.[12][13] This method is widely used in medicinal chemistry due to its high efficiency and operational simplicity.[14]
Caption: Proposed synthetic workflow via reductive amination.
Causality Behind Experimental Choices
-
Reaction Type: Reductive amination is chosen over other methods (e.g., alkylation of the primary amine) because it is a one-pot reaction that minimizes the formation of over-alkylated (tertiary amine) byproducts, leading to a cleaner reaction profile and simpler purification.[13]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity is crucial for the success of the one-pot reaction. Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and the reaction can be run at a neutral or slightly acidic pH without the release of HCN gas.
-
Solvent: Dichloroethane (DCE) or methanol (MeOH) are excellent solvents for this reaction as they effectively dissolve the organic substrates and are compatible with the reducing agent.[12]
-
Amine Source: Using methylamine hydrochloride salt is advantageous. It is a stable, easy-to-handle solid compared to gaseous methylamine. A weak base (like triethylamine, NEt₃) can be added to liberate the free amine in situ, or the reaction can proceed as the equilibrium between the salt and free base is driven towards the product.
Detailed Experimental Protocol
Materials:
-
3-Methyl-2-thiophenecarboxaldehyde (1.0 eq)
-
Methylamine hydrochloride (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq). Dissolve the solids in DCE or MeOH (approx. 0.1-0.2 M concentration relative to the aldehyde). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[12]
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Initial gas evolution may occur. Allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil (the free base) can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M, 1.1 eq) with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl.
Potential Applications and Future Research
While specific biological data for the title compound is limited, its structural features suggest significant potential in pharmaceutical research. The structurally similar compound, Methyl-thiophen-2-yl-methylamine hydrochloride, is noted as a building block for pharmaceuticals, particularly those targeting neurological disorders.[3]
Potential Research Areas:
-
Pharmaceutical Development: The molecule can serve as a scaffold or intermediate for the synthesis of novel compounds to be screened for activity against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system.[3][5]
-
Organic Synthesis: As a functionalized secondary amine, it is a valuable intermediate for creating more complex molecules through reactions such as amide couplings, further alkylations, or cyclization reactions.[3]
-
Materials Science: Thiophene-containing molecules are known for their conductive properties. This compound could be explored as a monomer or precursor for the development of novel conductive polymers or organic electronic materials.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
Conclusion
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl is a compound with considerable potential as a versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive framework for its understanding, including its detailed chemical structure, predicted analytical characteristics, and a robust, well-rationalized synthetic protocol. By leveraging established principles of reductive amination and spectroscopic analysis, researchers are well-equipped to synthesize, purify, and characterize this molecule, paving the way for its exploration in the development of novel pharmaceuticals and advanced materials.
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